R112

Catalog No.
S548133
CAS No.
575474-82-7
M.F
C16H13FN4O2
M. Wt
312.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R112

CAS Number

575474-82-7

Product Name

R112

IUPAC Name

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

InChI

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21)

InChI Key

TVKGTSHBQZEFEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

R112; R112; R 112.

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O

Description

The exact mass of the compound R 112 (pharMaceutical) is 312.10225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

R112 is a chemical compound with the molecular formula C16H13FN4O2 and a CAS number of 575474-82-7. It is classified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various cellular signaling pathways, particularly those involved in immune responses. The compound demonstrates an ATP-competitive and reversible inhibition mechanism, making it a valuable candidate for therapeutic applications, especially in treating allergic conditions such as allergic rhinitis .

R 112's proposed mechanism of action involved inhibiting spleen tyrosine kinase (Syk), an enzyme critical for signaling pathways involved in allergic reactions []. By blocking Syk, R 112 aimed to reduce the inflammatory response triggered by allergens, leading to symptom relief.

Safety data on R 112 is limited. However, early clinical trials reported no significant drug-related adverse events, and side effects were comparable to placebo [].

R112 primarily functions through its interaction with the Syk kinase. It inhibits the enzymatic activity of Syk, which is critical for the signaling pathways activated by immunoglobulin E (IgE) through the Fc epsilon receptor I (FcεRI). This inhibition alters downstream signaling cascades that lead to allergic responses, thereby mitigating symptoms associated with allergies .

The specific

R112 exhibits significant biological activity as a Syk inhibitor. Its half-maximal inhibitory concentration (IC50) is reported to be 226 nanomolar in cultured human mast cells, indicating its potency in blocking Syk activity . The compound's ability to inhibit the IgE-FcεRI signaling pathway suggests its potential effectiveness in treating allergic diseases by reducing mast cell activation and subsequent histamine release, which are pivotal in allergy symptoms .

R112 can be synthesized through various organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, typical methods for synthesizing similar compounds often involve multi-step reactions including:

  • Formation of Key Intermediates: Utilizing starting materials that contain requisite functional groups.
  • Cyclization Reactions: To form the core structure of R112.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

The synthesis process must ensure high purity and yield to maintain biological efficacy for therapeutic applications .

The primary application of R112 is in the treatment of allergic rhinitis and other allergic conditions. By inhibiting Syk, R112 has the potential to reduce symptoms such as nasal congestion, sneezing, and itching associated with allergies. Additionally, due to its mechanism of action, it may also have applications in other immunological disorders where Syk is implicated .

Interaction studies involving R112 have primarily focused on its binding affinity and inhibitory effects on Syk kinase. The compound has shown reversible inhibition characteristics, making it a candidate for further studies on its pharmacokinetics and pharmacodynamics. Research indicates that R112 effectively disrupts Syk-mediated signaling pathways, which could lead to novel therapeutic strategies for managing allergic diseases .

R112 shares similarities with other compounds that inhibit spleen tyrosine kinase or related pathways. Here are some comparable compounds:

Compound NameMechanism of ActionIC50 ValueUnique Features
R115Syk inhibitor200 nMRelated structure but different functional groups
R116Syk inhibitor250 nMExhibits selectivity towards specific immune pathways
R117Dual inhibitor180 nMInhibits both Syk and another kinase involved in inflammation

Uniqueness of R112:

  • R112's specific IC50 value of 226 nM positions it competitively among other Syk inhibitors.
  • Its reversible binding nature allows for flexibility in therapeutic dosing regimens compared to some irreversible inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

312.10225383 g/mol

Monoisotopic Mass

312.10225383 g/mol

Heavy Atom Count

23

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7W5AL9KHB

Dates

Modify: 2023-08-15
1: Rossi AB, Herlaar E, Braselmann S, Huynh S, Taylor V, Frances R, Issakani SD, Argade A, Singh R, Payan DG, Masuda ES. Identification of the Syk kinase inhibitor R112 by a human mast cell screen. J Allergy Clin Immunol. 2006 Sep;118(3):749-55. Epub 2006 Jul 28. PubMed PMID: 16950297.
2: Guyer BJ, Shimamoto SR, Bradhurst AL, Grossbard EB, Dreskin SC, Nelson HS. Mast cell inhibitor R112 is well tolerated and affects prostaglandin D2 but not other mediators, symptoms, or nasal volumes in a nasal challenge model of allergic rhinitis. Allergy Asthma Proc. 2006 May-Jun;27(3):208-13. PubMed PMID: 16913263.
3: Meltzer EO, Berkowitz RB, Grossbard EB. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment. J Allergy Clin Immunol. 2005 Apr;115(4):791-6. PubMed PMID: 15806000.
4: Kang AK, Jenkins DJ, Wolever TM, Huff MW, Maguire GF, Connelly PW, Hegele RA. Apolipoprotein E R112; R251G: a carboxy-terminal variant found in patients with hyperlipidemia and coronary heart disease. Mutat Res. 1997 Sep;382(1-2):57-65. PubMed PMID: 9360638.

Explore Compound Types